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Compound of Interest

Compound Name: Tnp-atp

Cat. No.: B1681329 Get Quote

Trinitrophenyl-adenosine triphosphate (TNP-ATP) is a fluorescent analog of ATP that has been

instrumental in characterizing the nucleotide-binding properties of a wide array of proteins. Its

fluorescence is environmentally sensitive, typically exhibiting a significant increase in quantum

yield and a blue shift in its emission maximum upon binding to a protein's active site. This

property makes it a valuable tool for determining binding affinities and kinetics. This guide

provides a comparative analysis of TNP-ATP binding to three major protein families: protein

kinases, ABC transporters, and myosins, supported by quantitative data and detailed

experimental protocols.

Quantitative Analysis of TNP-ATP Binding Affinity
The binding affinity of TNP-ATP varies considerably across different protein families, and even

among members of the same family. The dissociation constant (Kd), a measure of binding

affinity where a lower value indicates tighter binding, is a key parameter in these studies. The

following table summarizes the Kd values for TNP-ATP and, where available, for ATP with

several proteins from the aforementioned families. It is important to note that the TNP moiety

can sometimes enhance binding affinity compared to ATP.[1]
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Protein
Family

Protein
Organism/S
ource

TNP-ATP
Kd (µM)

ATP Kd
(µM)

Reference

Protein

Kinases
CheA (Site 1)

Escherichia

coli
< 0.01 - [1]

CheA (Site 2)
Escherichia

coli
~1 - [1][2]

Epidermal

Growth

Factor

Receptor

(EGFR)

Human ~0.02 ~2 [1]

CASK CaM-

kinase

domain

Human ~1 - [3][4]

ZmCDKA;1 Zea mays 7.0 ± 2.5 - [4]

ABC

Transporters
Cdr1p

Candida

albicans
~2.5 ~100 [1]

CpABC4
Cryptosporidi

um parvum
~5.4 ~75 [1]

HlyB
Escherichia

coli
-

>50x weaker

than TNP-

ADP

[5]

Myosins Myosin S1

Rabbit

Skeletal

Muscle

- - [6][7]

ATPases
Ca2+-

ATPase

Rabbit

Skeletal

Muscle

0.1 - 0.2 ~4 - 10 [5]

Note: The binding of TNP-nucleotides to Myosin S1 is complex, with evidence for a secondary

binding site in addition to the active site.[6]
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Experimental Protocols
The determination of binding affinities for TNP-ATP predominantly relies on fluorescence

spectroscopy. Isothermal titration calorimetry (ITC) provides a complementary, label-free

approach to measure the thermodynamics of binding.

Fluorescence Spectroscopy for TNP-ATP Binding Assay
This protocol outlines a general procedure for determining the binding affinity of TNP-ATP to a

protein using fluorescence spectroscopy.[3][8][9][10]

Objective: To measure the dissociation constant (Kd) of TNP-ATP for a specific protein.

Materials:

Purified protein of interest

TNP-ATP stock solution (concentration determined by absorbance at 408 nm or 470 nm)[1]

Assay buffer (e.g., Tris-HCl, HEPES) with appropriate pH and salt concentrations

Fluorometer with excitation and emission monochromators

Cuvettes or microplates suitable for fluorescence measurements

Procedure:

Instrument Setup: Set the fluorometer's excitation wavelength to 410 nm and the emission

wavelength scan from 500 nm to 600 nm.[3][9]

TNP-ATP Blank: Record the fluorescence spectrum of a known concentration of TNP-ATP
(typically below 1 µM to avoid inner filter effects) in the assay buffer alone.[11]

Titration:

To a cuvette containing a fixed concentration of the protein of interest in the assay buffer,

make successive additions of small aliquots of the TNP-ATP stock solution.
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After each addition, allow the system to equilibrate and then record the fluorescence

emission spectrum.

Data Analysis:

Correct the fluorescence intensity at the emission maximum (typically around 540-560

nm[11][12]) for dilution.

Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.

Fit the resulting saturation binding curve to a suitable binding model (e.g., a one-site

binding model) to determine the dissociation constant (Kd).

Competition Assay: To determine the binding affinity of a non-fluorescent ligand like ATP, a

competition assay can be performed.[3][13] In this setup, the protein is pre-incubated with a

fixed concentration of TNP-ATP, and then titrated with increasing concentrations of the

competitor ligand (e.g., ATP). The decrease in fluorescence, as the competitor displaces the

bound TNP-ATP, is measured and used to calculate the inhibitor dissociation constant (Ki) for

the competitor.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction, including the binding constant (Ka, the

inverse of Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

[14][15]

Procedure:

A solution of the ligand (e.g., TNP-ATP) is titrated into a solution of the macromolecule (the

protein) in the sample cell of the calorimeter.

The heat change upon each injection is measured relative to a reference cell.

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to

protein.

This binding isotherm is then fit to a binding model to extract the thermodynamic parameters.
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Visualizations
Signaling Pathway: Generic Protein Kinase Cascade
Protein kinases are key components of signaling pathways, where they phosphorylate

downstream targets to propagate cellular signals. TNP-ATP can be used to study the ATP-

binding characteristics of these essential enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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